3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole
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Overview
Description
3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of difluoromethyl and 4-fluorobenzylthio groups attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide under basic conditions.
Attachment of the 4-Fluorobenzylthio Group: The final step involves the nucleophilic substitution of the triazole ring with 4-fluorobenzylthiol in the presence of a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the benzylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles or benzylthio derivatives.
Scientific Research Applications
3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The difluoromethyl and 4-fluorobenzylthio groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-2-((4-fluorobenzyl)thio)-4(3H)-quinazolinone
- 2-((4-Fluorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
Uniqueness
3-(Difluoromethyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazole is unique due to the presence of both difluoromethyl and 4-fluorobenzylthio groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the triazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
CAS No. |
1706453-17-9 |
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Molecular Formula |
C10H8F3N3S |
Molecular Weight |
259.25 g/mol |
IUPAC Name |
5-(difluoromethyl)-3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H8F3N3S/c11-7-3-1-6(2-4-7)5-17-10-14-9(8(12)13)15-16-10/h1-4,8H,5H2,(H,14,15,16) |
InChI Key |
NVGSQNPPZUMNTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NNC(=N2)C(F)F)F |
Origin of Product |
United States |
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